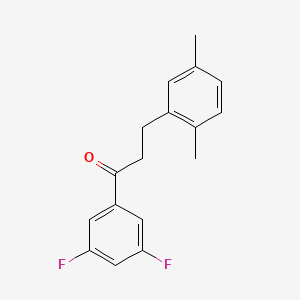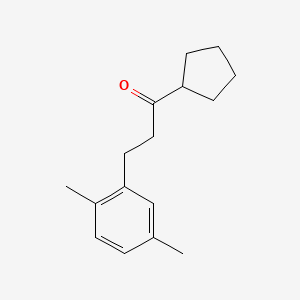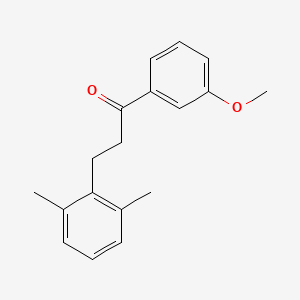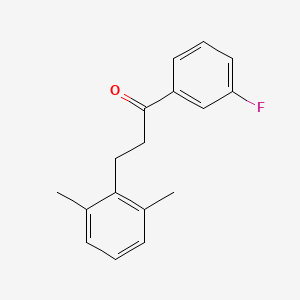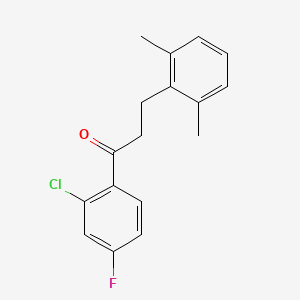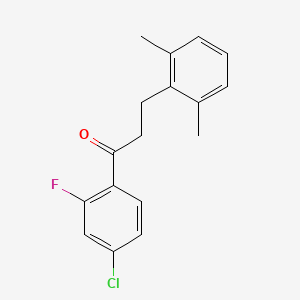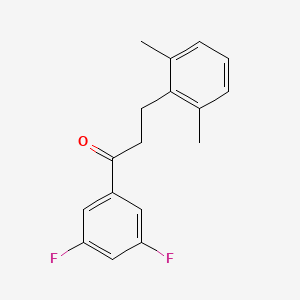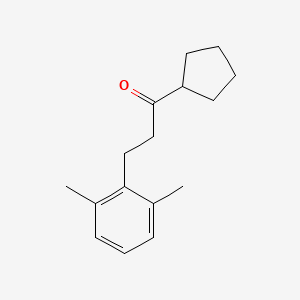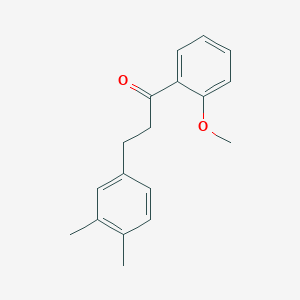
3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone, also known as CFP-TFPP, is an organofluorine compound that has been studied for its potential use in a variety of applications, ranging from pharmaceuticals to materials science. CFP-TFPP is a synthetic compound, produced through a series of chemical reactions. It has been found to have a number of interesting properties, including high stability and low toxicity. In addition, it has been found to have a range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. This article will discuss the synthesis method of CFP-TFPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Spectral Analysis : Research by Satheeshkumar et al. (2017) focused on the synthesis of compounds related to 3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone. They investigated the molecular geometry and chemical reactivity using quantum chemical studies.
- Formation of Poly(arylene ether)s : In a study by Liaw et al. (2007), novel 2-trifluoromethyl-activated bisfluoro monomers were synthesized using a Suzuki-coupling reaction, which is potentially applicable for creating new polymers.
- Development of Novel Arylene Ether Polymers : The work of Huang et al. (2007) also involved the synthesis of arylene ether polymers with high glass-transition temperatures and good solubility in organic solvents, suggesting applications in materials science.
Applications in Material Science
- Optical and Dielectric Properties : Jang et al. (2007) in their study Effects of Internal Linkage Groups investigated the impact of different groups on the optical properties of fluorinated polyimides, highlighting the potential for use in electronic and optical applications.
- Polymer Stability and Solubility : In another study by Banerjee et al. (1999), the focus was on novel poly(arylene ether)s with pendent trifluoromethyl groups, showing high thermal stability and solubility in organic solvents, making them suitable for advanced material applications.
Molecular Structure Analysis
- Crystal Structure of Related Compounds : Research like that of Jeon et al. (2014) on the crystal structure of flufenoxuron, a benzoylurea pesticide, offers insights into the molecular structures of similar compounds.
Potential Applications in Medicinal Chemistry
- Synthesis and Antipathogenic Activity : Limban et al. (2011) in their work Synthesis, Spectroscopic Properties, and Antipathogenic Activity synthesized acylthioureas related to 3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone and tested their interaction with bacterial cells, suggesting potential in developing antimicrobial agents.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF4O/c17-11-7-10(8-12(18)9-11)5-6-15(22)13-3-1-2-4-14(13)16(19,20)21/h1-4,7-9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWWPOWWSBXEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644965 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898750-97-5 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

